1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole
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Overview
Description
1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, with additional substituents including a tert-butyl group, a methoxy group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole typically involves multiple steps:
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Formation of the Sulfonyl Chloride Intermediate:
- The starting material, 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride, is prepared by reacting 3-(tert-butyl)-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
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Nucleophilic Substitution Reaction:
- The sulfonyl chloride intermediate is then reacted with 2-ethylimidazole in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to improve reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-1H-imidazole: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole: Contains a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.
Uniqueness: 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-ethyl-1H-imidazole is unique due to the presence of the ethyl group, which can influence its solubility, stability, and overall reactivity. This structural variation can lead to differences in its interaction with biological targets and its effectiveness in various applications.
Properties
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-ethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-6-15-17-9-10-18(15)22(19,20)12-7-8-14(21-5)13(11-12)16(2,3)4/h7-11H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGGCUHWICHQDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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